![molecular formula C17H18FN5O2 B6449517 6-cyclopropyl-5-fluoro-2-[4-(pyridine-4-carbonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one CAS No. 2548976-43-6](/img/structure/B6449517.png)
6-cyclopropyl-5-fluoro-2-[4-(pyridine-4-carbonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one
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Description
6-cyclopropyl-5-fluoro-2-[4-(pyridine-4-carbonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one is a useful research compound. Its molecular formula is C17H18FN5O2 and its molecular weight is 343.36 g/mol. The purity is usually 95%.
The exact mass of the compound 6-cyclopropyl-5-fluoro-2-[4-(pyridine-4-carbonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one is 343.14445300 g/mol and the complexity rating of the compound is 629. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-cyclopropyl-5-fluoro-2-[4-(pyridine-4-carbonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-cyclopropyl-5-fluoro-2-[4-(pyridine-4-carbonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Suzuki–Miyaura Coupling
This compound can be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Protodeboronation of Pinacol Boronic Esters
The compound can be used in the protodeboronation of pinacol boronic esters, which is a radical approach . This process allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
Synthesis of Fluoroquinolone Derivatives
The compound can be used as a molecular scaffold for the synthesis of a wide range of fluoroquinolone derivatives . This enables the reduction of side effects of medication and expansion of medical applications .
Synthesis of Indole Ribonucleosides
The compound can be used in the synthesis of pyrimidine-derived indole ribonucleosides . These compounds have shown notable cytotoxicity in HepG2 cells and THP-1 with IC 50 of 0.175 and 1.565 μM .
Anti-Tubercular and Antibacterial Agents
The compound can be used in the synthesis of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives . These derivatives have shown potential as anti-tubercular and antibacterial agents .
properties
IUPAC Name |
4-cyclopropyl-5-fluoro-2-[4-(pyridine-4-carbonyl)piperazin-1-yl]-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN5O2/c18-13-14(11-1-2-11)20-17(21-15(13)24)23-9-7-22(8-10-23)16(25)12-3-5-19-6-4-12/h3-6,11H,1-2,7-10H2,(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFPKCWFGLQWXTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=O)NC(=N2)N3CCN(CC3)C(=O)C4=CC=NC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyclopropyl-5-fluoro-2-[4-(pyridine-4-carbonyl)piperazin-1-yl]-1H-pyrimidin-6-one |
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